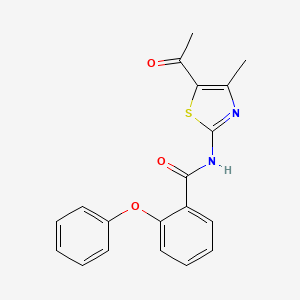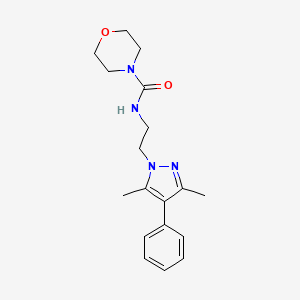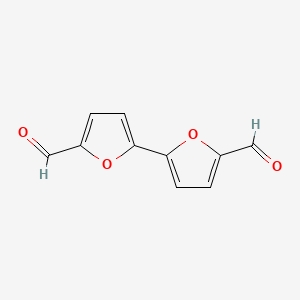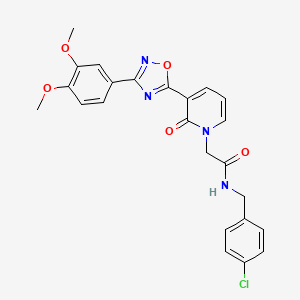
3-Bromo-6-fluoro-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It is a solid substance . The compound has a molecular weight of 217.04 .
Synthesis Analysis
The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide.Molecular Structure Analysis
The InChI code for 3-Bromo-6-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-6-fluoro-2-methylbenzaldehyde is a solid substance . It has a molecular weight of 217.04 . The compound is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
3-Bromo-6-fluoro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it is utilized in the selective ortho-bromination of substituted benzaldoximes, leading to the formation of substituted 2-bromobenzaldehydes. This process involves a palladium-catalyzed C-H activation, highlighting the compound's role in facilitating complex chemical transformations (Dubost et al., 2011). Furthermore, its derivatives are instrumental in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, demonstrating its versatility in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals (Cho et al., 2004).
Environmental and Biological Applications
The compound also finds applications in environmental and biological studies. Metabolically stable enrichment cultures of anaerobic bacteria have been employed to study the transformation of halogenated aromatic aldehydes, including derivatives similar to 3-Bromo-6-fluoro-2-methylbenzaldehyde. These studies help in understanding the biodegradation pathways of halogenated compounds in natural environments, shedding light on the microbial processes involved in the detoxification and removal of environmental pollutants (Neilson et al., 1988).
Material Science and Optical Studies
In material science, derivatives of 3-Bromo-6-fluoro-2-methylbenzaldehyde contribute to the development of novel materials with potential applications in electronics and photonics. For example, the structural and electronic properties of halogenated benzaldehydes have been studied to understand their linear and nonlinear optical responses. These investigations provide insights into the design of new materials for optical applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices, which are crucial in modern telecommunication and information processing technologies (Aguiar et al., 2022).
Advanced Synthesis Techniques
Additionally, the compound is involved in advanced synthesis techniques, such as the telescoping process, which aims to streamline and optimize chemical synthesis routes. This approach has been applied to synthesize key intermediates in drug discoveries, demonstrating the compound's role in enhancing the efficiency of pharmaceutical development processes (Nishimura & Saitoh, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-6-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWYNYTRIRTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-methylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)
![5-Benzyl-2-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2739386.png)
![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)

![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)

![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)


